3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole
Overview
Description
3-cyclopropyl-1-(4-methylbenzyl)-1H-pyrazole is a cyclopropylpyrazole compound that is of interest for its potential applications in scientific research. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Antimicrobial Agents
A derivative of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine showed significant antimicrobial activities against a variety of bacterial and fungal strains. This suggests potential use of similar compounds in developing new antimicrobial agents (Raju et al., 2010).
Chemical Synthesis and Reactions
Studies on the photolysis of related pyrazole derivatives indicate a range of chemical reactions leading to various by-products, including cyclopropenes and methylenecyclopropanes. This knowledge can be valuable in synthetic chemistry (Warkentin & Woollard, 1997).
Conformational and Structural Analysis
Research into conformational studies and NBO analysis of pyrazole derivatives, like the (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, offers insights into the molecular structure and electronic properties of such compounds, which is crucial for drug design and material sciences (Channar et al., 2019).
Cytotoxic Activity
Certain binuclear pyrazoles have been identified as potent cytotoxic agents. This opens up possibilities for these compounds in cancer research and therapy (Cuadro, Elguero, & Navarro, 1985).
Antifungal Agents
Cyclopropyl-pyrazole hybrids have been synthesized and evaluated for their antifungal activities. This indicates their potential application in combating fungal infections (Burde & Rahatgaonkar, 2019).
Antibacterial Evaluation
Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have displayed promising antibacterial activities, highlighting their potential as antibacterial agents (Chopde, Meshram, & Pagadala, 2012).
Synthesis of Biologically Active Compounds
Studies on the synthesis of 3-phenyl-1H-pyrazole derivatives underline their importance as intermediates in the creation of biologically active compounds, particularly in cancer therapy (Liu, Xu, & Xiong, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, as well as a detailed investigation of its physical and chemical properties. If this compound has potential biological activity, studies could also be conducted to explore its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-2-4-12(5-3-11)10-16-9-8-14(15-16)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUNHBAUBTSLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322468 | |
Record name | 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
956370-99-3 | |
Record name | 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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